Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-

説明

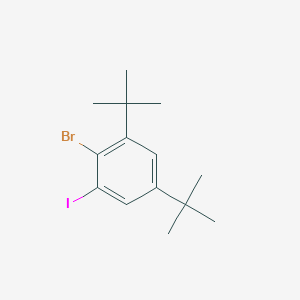

The compound Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic hydrocarbon featuring bromine and iodine substituents at positions 2 and 3, respectively, along with two bulky tert-butyl (1,1-dimethylethyl) groups at positions 1 and 5. This arrangement creates significant steric hindrance and influences both electronic properties and reactivity.

特性

IUPAC Name |

2-bromo-1,5-ditert-butyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNJGOMSFBMLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H29BrI

- Molecular Weight : 396.25 g/mol

- Density : 1.064 g/cm³

- Boiling Point : 299.7 ºC

- Melting Point : 168-173 ºC

The compound features a complex structure characterized by multiple functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds like Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- can include antimicrobial, antifungal, and anticancer properties. The presence of bromine and iodine atoms in its structure plays a significant role in its biological interactions.

Anticancer Activity

Research indicates that certain brominated compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:

- A study demonstrated that brominated compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis (PubMed ID: 21200785) .

Antimicrobial Effects

Halogenated aromatic compounds have shown potential as antimicrobial agents. The introduction of bromine and iodine can enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Brominated Compounds :

- Antitumor Activity Assessment :

Data Table: Biological Activity Summary

類似化合物との比較

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Research Findings and Functional Insights

Steric and Electronic Effects :

- The tert-butyl groups in the target compound impose significant steric hindrance, likely reducing reactivity in nucleophilic substitutions but enhancing thermal stability .

- The electron-withdrawing effects of bromine and iodine may direct electrophilic attacks to less hindered positions, though steric bulk could dominate reaction outcomes .

Applications :

- Compounds with tert-butyl groups, such as Benzene, 1,3-bis(1,1-dimethylethyl)- , are linked to flavor modulation in olive oils and antioxidant activity in food additives .

- The iodine substituent in the target compound may facilitate applications in Suzuki-Miyaura cross-coupling, though steric hindrance could necessitate optimized catalytic conditions .

Synthesis Challenges :

- Analogues like Benzene, 1-bromo-2,4-bis(dodecyloxy)-5-iodo- require multi-step syntheses with yields up to 91%, suggesting similar complexity for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。